HI-Topk-032

Description

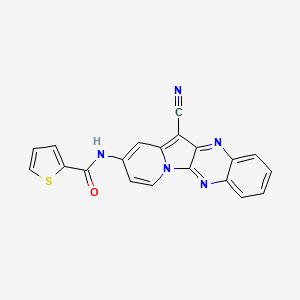

Structure

3D Structure

Properties

IUPAC Name |

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSBXWKRZUPFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365681 | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487020-03-1, 799819-78-6 | |

| Record name | HI-TOPK-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487020-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HI-TOPK-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HI-Topk-032: A Deep Dive into its Mechanism of Action in Colon Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), a member of the mitogen-activated protein kinase kinase (MAPKK) family, has emerged as a significant therapeutic target in oncology due to its overexpression in various human cancers, including colon cancer, and its crucial role in tumorigenesis, cell growth, and apoptosis.[1][2] HI-Topk-032 has been identified as a novel and specific inhibitor of TOPK, demonstrating potent anti-cancer activity in colon cancer models.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in colon cancer, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its effects on key signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols.

Core Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer through a multi-faceted mechanism, primarily centered on the direct inhibition of TOPK kinase activity. This inhibition sets off a cascade of downstream events, ultimately leading to reduced cell proliferation and increased apoptosis. The core mechanism can be summarized in two key areas:

-

Inhibition of the ERK-RSK Signaling Pathway: this compound effectively suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and its downstream target, ribosomal s6 kinase (RSK).[1] The TOPK-ERK-RSK signaling axis is a critical pathway for cell proliferation and survival, and its inhibition by this compound is a key contributor to the compound's anti-proliferative effects.

-

Induction of Apoptosis: The compound promotes programmed cell death in colon cancer cells by modulating the expression of key apoptotic regulators. Treatment with this compound leads to an increase in the abundance of the tumor suppressor protein p53 and the activation of the executioner caspase cascade, as evidenced by increased levels of cleaved caspase-7 and cleaved poly(ADP-ribose) polymerase (PARP).[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models of colon cancer. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | Result | Reference |

| HCT-116 | MTS Assay | Cell Proliferation | Dose-dependent decrease in cell growth | [1] |

| HCT-116 | Anchorage-Independent Growth Assay | Colony Formation | Dose-dependent suppression of colony formation | [1] |

| HCT-116 | DNA Fragmentation Assay | Apoptosis | Substantial increase in DNA fragmentation compared to control | [1] |

Note: Specific IC50 values for this compound in different colon cancer cell lines were not explicitly provided in the primary research articles reviewed.

Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Dosage and Schedule | Key Finding | Reference |

| Athymic nude mice | HCT-116 | This compound | 1 mg/kg and 10 mg/kg, injected 3 times a week for 25 days | Significant inhibition of tumor growth by over 60% compared to the vehicle-treated group. | [1] |

Signaling Pathway Visualizations

To visually represent the mechanism of action of this compound, the following signaling pathway diagrams have been generated using the DOT language.

Caption: Inhibition of the TOPK-ERK-RSK signaling pathway by this compound.

Caption: Induction of the apoptotic pathway by this compound.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in colon cancer.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on TOPK kinase activity.

-

Methodology:

-

The kinase reaction is performed in a reaction buffer containing HEPES, MgCl2, MnCl2, and dithiothreitol.

-

Active TOPK enzyme is incubated with its substrate (e.g., histone H3) in the presence of [γ-32P]ATP and varying concentrations of this compound.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 30 minutes).

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

The reaction products are separated by SDS-PAGE.

-

The gel is dried and exposed to X-ray film to visualize the phosphorylated substrate.

-

The intensity of the radioactive signal is quantified to determine the level of kinase activity.

-

Cell Viability (MTS) Assay

-

Objective: To assess the effect of this compound on the proliferation of colon cancer cells.

-

Methodology:

-

Colon cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

The plates are incubated for different time points (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well. A commonly used reagent is the CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega.[3]

-

The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a colored formazan product.

-

The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the signaling pathways.

-

Methodology:

-

Colon cancer cells are treated with this compound for a specified duration.

-

The cells are then lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., TOPK, phospho-ERK, ERK, phospho-RSK, RSK, p53, cleaved caspase-7, cleaved PARP, and a loading control like β-actin). Specific antibody details (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) should be optimized for dilution.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Athymic nude mice are used as the host for the xenograft tumors.

-

A suspension of human colon cancer cells (e.g., 1.5 x 10^6 HCT-116 cells) in a serum-free medium is injected subcutaneously into the flank of each mouse.[1]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., via intraperitoneal injection) at specified doses (e.g., 1 mg/kg and 10 mg/kg) and a set schedule (e.g., three times per week). The control group receives a vehicle solution.

-

Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.

-

The body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound in colon cancer.

Caption: Preclinical evaluation workflow for this compound in colon cancer.

Conclusion

This compound presents a promising therapeutic strategy for the treatment of colon cancer. Its specific inhibition of TOPK leads to the dual effect of suppressing cell proliferation through the ERK-RSK pathway and inducing apoptosis via the p53-caspase axis. The preclinical data strongly support its continued investigation and development as a targeted anti-cancer agent. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in their efforts to advance novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple MTS Assay as the Alternative Method to Determine Survival Fraction of the Irradiated HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

HI-TOPK-032: A Targeted Approach to Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

HI-TOPK-032 has emerged as a promising small molecule inhibitor targeting the T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and potential therapeutic applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Function: Specific Inhibition of TOPK

This compound functions as a potent and specific inhibitor of TOPK (also known as PBK).[1][2] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a crucial role in several cellular processes that are often dysregulated in cancer, including tumor development, cell growth, apoptosis, and inflammation.[1][3] this compound exerts its inhibitory effect by occupying the ATP-binding site of the TOPK enzyme.[4] This direct inhibition of TOPK's kinase activity disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. Notably, this compound demonstrates high specificity for TOPK, with minimal inhibitory effects on other kinases such as extracellular signal-regulated kinase 1 (ERK1), c-jun-NH2-kinase 1 (JNK1), or p38 kinase at effective concentrations.[1][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of TOPK by this compound triggers a cascade of downstream events that collectively suppress cancer growth. A key mechanism is the reduction of ERK-RSK phosphorylation.[1][2] The Ras/Raf/MEK/ERK signaling axis is a major pathway promoting cell proliferation, and its downregulation by this compound contributes significantly to the compound's anti-cancer activity.

Furthermore, this compound induces apoptosis in cancer cells through the modulation of key regulatory proteins.[1][2] Treatment with this compound leads to an increase in the abundance of the tumor suppressor protein p53.[1][2] This is accompanied by the activation of executioner caspases, evidenced by an increase in cleaved caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

Therapeutic Applications in Oncology

The multifaceted mechanism of action of this compound has led to its investigation in various cancer models, demonstrating its potential as a monotherapy and in combination with other treatments.

Colon Cancer

In preclinical studies, this compound has shown significant efficacy in suppressing the growth of colon cancer. It inhibits both anchorage-dependent and -independent growth of colon cancer cells.[3] In vivo studies using a colon cancer xenograft model in athymic nude mice demonstrated that administration of this compound at doses of 1 or 10 mg/kg three times a week for 25 days resulted in a significant inhibition of tumor growth by more than 60% compared to the vehicle-treated group.[3][5]

Enhancing Immunotherapy

Recent research has highlighted the potential of this compound in enhancing the efficacy of immunotherapies.

-

CAR T-Cell Therapy in Hepatocellular Carcinoma: In models of hepatocellular carcinoma (HCC), this compound has been shown to improve the proliferation and persistence of CD8+ CAR T cells.[6][7][8][9][10] While this compound alone did not significantly suppress HCC growth, its combination with CAR T-cell therapy led to enhanced tumor growth inhibition.[6][7][8][9][10] The proposed mechanism involves the augmentation of central memory CD8+ T cells and the inhibition of mTOR activation in CAR T cells.[6][8][9]

-

IL-2 Based Therapy in Ovarian Cancer: this compound has been investigated for its ability to improve the infiltration of immune cells into solid tumors. In the context of ovarian cancer, it has been shown to enhance the infiltration of NK-92MI cells, which are genetically modified to release IL-2.[5][11][12] This combination therapy demonstrated superior therapeutic efficacy in OVCAR3 xenografts, suggesting a strategy to overcome the challenges of immune cell penetration in solid tumors.[11][12] The treatment also led to increased production of interferon-γ and tumor necrosis factor-α by the NK cells.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| In Vitro Activity | |

| Target | TOPK Kinase |

| Effect | Strong suppression of kinase activity[1] |

| Specificity | Little effect on ERK1, JNK1, p38 kinases[1] |

| Cellular Effects in Colon Cancer Cells | |

| Cell Growth | Dose-dependent inhibition[3] |

| Anchorage-Independent Growth | Strong, dose-dependent suppression[3] |

| In Vivo Efficacy in Colon Cancer Xenograft Model (HCT-116 cells) | |

| Animal Model | Athymic nude mice[3][5] |

| Treatment Regimen | 1 or 10 mg/kg, 3 times a week for 25 days[3][5] |

| Tumor Growth Inhibition | > 60% relative to vehicle-treated group (P < 0.05)[3][5] |

| Effects on CAR T-Cell Therapy in Hepatocellular Carcinoma Models | |

| Effect on CD8+ CAR T-cells | Improved proliferation and persistence[6][7][8][9][10] |

| Combined Treatment Outcome | Enhanced tumor growth inhibition compared to CAR T-cells alone[6][7][8][9][10] |

| Mechanism | Augmentation of central memory CD8+ T cells[6][8][9] |

| Effects on IL-2 Based Therapy in Ovarian Cancer Xenograft Model (OVCAR3 cells) | |

| Effect on NK-92MI cells | Enhanced infiltration into tumors[5][11][12] |

| Combined Treatment Outcome | Improved antitumor effects and extended survival[11] |

| Cytokine Production | Increased production of IFN-γ and TNF-α[11][12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

To assess the inhibitory effect of this compound on TOPK and other kinases, a standard in vitro kinase assay is performed.

-

Reaction Setup: The reaction is carried out in a 40 µL volume containing a reaction buffer, the active kinase (e.g., TOPK, ERK1, JNK1, or p38), its specific substrate (e.g., histone H3 for TOPK), and 10 µCi of [γ-³²P]ATP.[4]

-

Inhibitor Addition: this compound is added at various concentrations (e.g., 0.5, 1, 2, 5 µM).[4]

-

Incubation: The reaction mixture is incubated at room temperature for 30 minutes.[4]

-

Reaction Termination: The reaction is stopped by adding 10 µL of protein loading buffer.[4]

-

Analysis: The reaction products are separated by SDS-PAGE. The incorporation of ³²P into the substrate is visualized by autoradiography and quantified to determine the kinase activity.

MTS Assay for Cell Proliferation

The effect of this compound on cancer cell proliferation is measured using the MTS assay.

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 2, 5 µM) for 1, 2, or 3 days.[4]

-

MTS Reagent Addition: After the incubation period, 20 µL of CellTiter 96 AQueous One Solution Reagent is added to each well.[4]

-

Incubation: The plate is incubated for 1 to 4 hours at 37°C in a 5% CO₂ incubator.[4]

-

Absorbance Measurement: The absorbance is measured at 490-492 nm using a 96-well plate reader.[4] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

To investigate the induction of apoptosis, the expression levels of key proteins are analyzed by Western blotting.

-

Cell Lysis: Cancer cells treated with this compound are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, cleaved caspase-7, and cleaved PARP.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Colon Cancer Xenograft Mouse Model

The in vivo anti-tumor activity of this compound is evaluated using a xenograft mouse model.

-

Cell Implantation: Human colon cancer cells (e.g., HCT-116) are suspended in a suitable medium (e.g., PBS/Matrigel) and injected subcutaneously into the flank of athymic nude mice.[3][5][6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at specified doses (e.g., 1 or 10 mg/kg) on a defined schedule (e.g., three times a week).[3][5] The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated with the formula: Volume = (width)² x length/2.[3]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits TOPK, leading to reduced cell proliferation and induced apoptosis.

Caption: A typical preclinical evaluation workflow for a targeted inhibitor like this compound.

References

- 1. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mouse models of colon cancer and xenograft implantation of trkc-shRNA cells [bio-protocol.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The TOPK Inhibitor this compound Enhances CAR T-cell Therapy of Hepatocellular Carcinoma by Upregulating Memory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The TOPK Inhibitor this compound Enhances CAR T-cell Therapy of Hepatocellular Carcinoma by Upregulating Memory T Cells [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule inhibitor this compound improves NK-92MI cell infiltration into ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

HI-TOPK-032: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel TOPK Inhibitor

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of HI-TOPK-032, a novel small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a serine-threonine kinase that is frequently overexpressed in various human cancers and plays a pivotal role in tumor progression, making it a compelling target for cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family. Its expression is significantly elevated in a wide range of malignancies, including colorectal, breast, and lung cancer, while remaining low in most normal adult tissues. This differential expression pattern positions TOPK as an attractive target for the development of selective cancer therapeutics. TOPK is implicated in numerous cellular processes that are fundamental to cancer development and progression, such as cell proliferation, survival, and the evasion of apoptosis. It exerts its oncogenic functions through the activation of downstream signaling cascades, including the ERK, JNK, and p38 MAPK pathways. The development of specific inhibitors, such as this compound, represents a promising strategy to counteract the effects of TOPK overexpression in cancer.

Discovery of this compound

This compound was identified as a potent TOPK inhibitor following the screening of a library of 36 drug candidates. The screening was conducted using an in vitro kinase assay designed to measure the direct inhibitory effect of the compounds on TOPK's enzymatic activity. This compound emerged from this screen as a lead compound for further investigation.

Mechanism of Action

This compound functions as a direct inhibitor of TOPK's kinase activity. By blocking TOPK, this compound modulates downstream signaling pathways that are crucial for the survival and proliferation of cancer cells.

The primary molecular consequences of TOPK inhibition by this compound include:

-

Suppression of the ERK-RSK Signaling Pathway: this compound leads to a reduction in the phosphorylation of both ERK and its downstream effector, RSK. This attenuates a key signaling axis that promotes cancer cell growth and survival.[1]

-

Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by modulating the expression and activity of critical apoptotic regulators. Specifically, it enhances the expression of the p53 tumor suppressor and promotes the cleavage of both caspase-7 and poly(ADP-ribose) polymerase (PARP).[1]

The signaling cascade influenced by this compound is depicted in the following diagram:

Caption: Signaling pathway targeted by this compound.

Quantitative Data

The tables below provide a summary of the in vitro and in vivo potency and efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 Value | Notes | Reference |

| TOPK | ~2 µM | [2] | |

| TOPK | 1.241 µM | In Daoy medulloblastoma cells | [3] |

| TOPK | 1.335 µM | In D341 medulloblastoma cells | [3] |

| Chk1 | 9.6 µM | [2] | |

| MEK1 | 40% inhibition at 5 µM | [2] | |

| ERK1, JNK1, p38 | No significant effect at 2 µM | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cell Line | Animal Model | Treatment Dose | Treatment Schedule | Tumor Growth Inhibition | Reference |

| HCT-116 | Athymic nude mice | 1 mg/kg and 10 mg/kg | 3 times per week for 25 days | >60% | [4][5] |

Experimental Protocols

This section details the methodologies for the key experiments conducted during the preclinical evaluation of this compound.

In Vitro Kinase Assay

This assay was employed to quantify the inhibitory activity of this compound against TOPK and to assess its selectivity against other kinases.

Materials:

-

Recombinant active kinases (TOPK, ERK1, JNK1, p38)

-

Kinase-specific substrates (e.g., Histone H3 for TOPK)

-

[γ-³²P]ATP (10 μCi)

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT

-

This compound (various concentrations)

-

SDS-PAGE system

-

Autoradiography films or a phosphorimager

Protocol:

-

A 40 µL reaction mixture is prepared containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

-

This compound is introduced into the reaction mixture at a range of final concentrations.

-

The kinase reaction is initiated by the addition of 10 μCi of [γ-³²P]ATP.

-

The reaction is allowed to proceed for 30 minutes at room temperature.

-

The reaction is terminated by the addition of 10 µL of SDS-PAGE loading buffer.

-

The reaction products are resolved by SDS-PAGE.

-

The gel is dried, and the degree of substrate phosphorylation is quantified by autoradiography.

Cell Viability (MTS) Assay

This assay was utilized to evaluate the dose-dependent effect of this compound on the proliferation of cancer cells.

Materials:

-

HCT-116 human colorectal carcinoma cells

-

96-well microplates

-

This compound (various concentrations)

-

CellTiter 96 AQueous One Solution Reagent (MTS)

-

A multi-well spectrophotometer

Protocol:

-

HCT-116 cells are seeded into 96-well plates at a density of 1 x 10³ cells per well and are allowed to adhere for 24 hours.

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Following an incubation period of 24, 48, or 72 hours, 20 µL of the MTS reagent is added to each well.

-

The plates are incubated for 1 to 4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The percentage of cell viability is determined by normalizing the absorbance values of treated cells to those of untreated control cells.

In Vivo Colon Cancer Xenograft Study

This animal model was used to assess the in vivo anti-tumor activity of this compound.

References

HI-Topk-032: A Selective TOPK Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-therionine kinase that has emerged as a compelling target in oncology. Overexpressed in a variety of human cancers, including colorectal, breast, and lung cancer, TOPK plays a pivotal role in tumorigenesis, regulating key cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Its preferential expression in malignant tissues over normal tissues positions TOPK as an attractive target for the development of selective cancer therapeutics. HI-Topk-032 has been identified as a novel, potent, and specific small molecule inhibitor of TOPK, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Core Concepts

This compound: Mechanism of Action

This compound exerts its anti-tumor effects through the direct inhibition of TOPK kinase activity.[1][2] By binding to the ATP-binding site of TOPK, this compound blocks the phosphorylation of downstream substrates, thereby interfering with critical signaling pathways involved in cancer cell proliferation and survival.[3] The inhibition of TOPK by this compound leads to the downregulation of the ERK-RSK signaling cascade, a key pathway in cell growth and differentiation.[1][2][4] Furthermore, this compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins, including an increase in the tumor suppressor p53 and the activation of caspase-7 and PARP.[1][2][4]

Preclinical Efficacy

In vitro studies have demonstrated the potent and selective activity of this compound. It effectively suppresses the proliferation of various cancer cell lines, particularly those with high TOPK expression. Moreover, in vivo studies using a colon cancer xenograft model have shown that administration of this compound significantly inhibits tumor growth.[3]

Data Presentation

Table 1: In Vitro Kinase Selectivity of this compound

| Kinase | IC50 / % Inhibition | Concentration |

| TOPK | ~2 µM | |

| MEK1 | 40% Inhibition | 5 µM[3] |

| ERK1 | No significant effect | |

| JNK1 | No significant effect | |

| p38 | No significant effect |

Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| This compound | 1 mg/kg | >60% |

| This compound | 10 mg/kg | >60% |

Experimental Protocols

In Vitro TOPK Kinase Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against TOPK kinase.

Materials:

-

Recombinant active TOPK enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 µM ATP)

-

Substrate (e.g., myelin basic protein)

-

[γ-³²P]ATP

-

This compound

-

SDS-PAGE apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant TOPK enzyme, and the desired concentration of this compound.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager.

-

Quantify the band intensity to determine the extent of inhibition.

Cell Viability (MTS) Assay

This protocol describes the use of the MTS assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Colon Cancer Xenograft Model

This protocol details the establishment and use of a colon cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Colon cancer cells (e.g., HCT-116)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of colon cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualizations

Caption: TOPK Signaling Pathway and the inhibitory action of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

The Role of HI-Topk-032 in the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HI-Topk-032, a novel and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), has emerged as a promising small molecule for cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in cancer cells. Through the inhibition of TOPK, this compound modulates critical signaling pathways, including the p53, ERK-RSK, and JNK/p38 MAPK pathways, leading to cell cycle arrest and programmed cell death. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, while exhibiting minimal expression in normal tissues.[1] Its role in tumorigenesis is multifaceted, contributing to cell proliferation, inflammation, and the inhibition of apoptosis.[2] Consequently, TOPK represents a compelling target for the development of novel anticancer therapeutics. This compound has been identified as a potent and specific inhibitor of TOPK, demonstrating significant anti-tumor activity both in vitro and in vivo.[2] This guide focuses on the core mechanism of this compound's efficacy: the induction of apoptosis.

Mechanism of Action: Apoptosis Induction

This compound primarily induces apoptosis through the modulation of several key signaling pathways. By inhibiting the kinase activity of TOPK, it initiates a cascade of events that culminate in programmed cell death.

Activation of the p53 Signaling Pathway

A primary mechanism of this compound-induced apoptosis is the activation of the p53 tumor suppressor pathway. Inhibition of TOPK leads to an increased abundance of p53 protein.[2][3] Activated p53 then transcriptionally upregulates its downstream targets, including the pro-apoptotic BH3-only proteins PUMA and NOXA.[3] This cascade ultimately leads to the activation of executioner caspases, such as caspase-7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]

Inhibition of the ERK-RSK Signaling Pathway

This compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and ribosomal s6 kinase (RSK).[2][3] The ERK-RSK pathway is a critical component of the MAPK signaling cascade that promotes cell survival and proliferation. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.

Induction of Oxidative Stress and Activation of the JNK/p38 MAPK Pathway

Treatment with this compound can lead to the accumulation of reactive oxygen species (ROS) within cancer cells.[1] This increase in oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Both JNK and p38 are stress-activated kinases that play a crucial role in mediating apoptotic cell death in response to various cellular stresses.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HCT-116 | Colon Carcinoma | Not explicitly stated, but significant growth inhibition observed at 1, 2, and 5 µM.[3] | [3] |

| LoVo | Colon Carcinoma | Not explicitly stated, but apoptosis induced by Artonin E, which acts on the same pathway.[4] | |

| HT-29 | Colon Carcinoma | Not explicitly stated, but used in studies with metformin and ribavirin.[5] | |

| OVCAR3 | Ovarian Cancer | Not explicitly stated, but this compound enhances NK-92MI cell infiltration.[6][7] | [6][7] |

Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature. The provided information reflects the concentrations at which significant biological effects were observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.

Caption: this compound Signaling Pathway for Apoptosis Induction.

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: HCT-116 (human colon carcinoma) and other relevant cancer cell lines are cultured in McCoy's 5A medium or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 2, 5 µM). Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTS Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent: After treatment, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 490 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Preparation: Cells are seeded in 6-well plates and treated with this compound. After treatment, both floating and adherent cells are collected.

-

Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., TOPK, p53, cleaved caspase-7, cleaved PARP, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

-

Cell Preparation: Cells are seeded in 96-well black plates or on coverslips and treated with this compound.

-

Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a similar ROS-sensitive probe for 30 minutes at 37°C.

-

Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a multi-pronged mechanism. By inhibiting TOPK, it activates the p53 pathway, suppresses the pro-survival ERK-RSK pathway, and induces oxidative stress, leading to the activation of the JNK/p38 MAPK pathway. The convergence of these signaling events culminates in the activation of the apoptotic cascade. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for further investigation into the therapeutic potential of this compound and the development of novel TOPK-targeted cancer therapies. Further research is warranted to fully elucidate the quantitative aspects of its efficacy across a broader range of malignancies and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel TOPK inhibitor this compound effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinase inhibitor this compound enhances cell-based IL-2 therapy | BioWorld [bioworld.com]

- 7. Small-molecule inhibitor this compound improves NK-92MI cell infiltration into ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Targets of HI-Topk-032

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular targets of HI-Topk-032, a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK). The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.

Executive Summary

This compound is a small molecule inhibitor that primarily targets the serine-threonine kinase TOPK, also known as PDZ-binding kinase (PBK). As an ATP-competitive inhibitor, this compound has demonstrated significant anti-neoplastic properties in preclinical studies. Its mechanism of action involves the direct inhibition of TOPK kinase activity, leading to the modulation of several downstream signaling pathways crucial for cancer cell proliferation, survival, and apoptosis. This document outlines the kinase selectivity profile of this compound, details the experimental protocols used to validate its targets, and visualizes the key signaling pathways it affects.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for its primary target, TOPK. In vitro kinase assays have been instrumental in defining its inhibitory activity against a panel of kinases. The quantitative data underscores its potency and specificity.

| Kinase Target | IC50 Value | Notes |

| TOPK (PBK) | 2 µM | Primary Target |

| MEK1 | >5 µM | Approximately 40% inhibition observed at a concentration of 5 µM.[1][2] |

| ERK1 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |

| JNK1 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |

| p38 | No significant inhibition | Tested at concentrations up to 5 µM.[1][3][4][5] |

Core Signaling Pathways Modulated by this compound

The inhibition of TOPK by this compound instigates a cascade of downstream effects, primarily impacting the ERK-RSK and p53 signaling pathways, which are pivotal in cell cycle regulation and apoptosis.

Inhibition of the ERK-RSK Signaling Pathway

TOPK is known to be an upstream activator of the MAPK/ERK pathway. By inhibiting TOPK, this compound effectively reduces the phosphorylation and subsequent activation of ERK and its downstream effector, RSK.[1][3][4][5] This blockade of a key pro-proliferative pathway contributes significantly to the anti-cancer effects of the compound.

Activation of the p53 Tumor Suppressor Pathway

This compound treatment leads to an increased abundance of the tumor suppressor protein p53.[1][3][4] Mechanistically, TOPK has been shown to interact with the DNA-binding domain of p53, thereby suppressing its function.[6] By inhibiting TOPK, this compound relieves this suppression, leading to p53 stabilization and activation. This, in turn, promotes the transcription of p53 target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic factors.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the targets and effects of this compound.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of TOPK and other kinases.

Materials:

-

Active TOPK, ERK1, JNK1, p38, and MEK1 kinases

-

Specific peptide or protein substrates for each kinase (e.g., myelin basic protein for TOPK)

-

[γ-³²P]ATP (10 μCi)

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

This compound dissolved in DMSO

-

SDS-PAGE apparatus and reagents

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the substrate using a phosphorimager to determine the kinase activity and the inhibitory effect of this compound.

Anchorage-Independent Cell Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in a semi-solid medium.

Materials:

-

HCT-116 colon cancer cells

-

McCoy's 5A medium supplemented with 10% FBS

-

Agarose

-

6-well plates

-

This compound dissolved in DMSO

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count HCT-116 cells.

-

Resuspend the cells in complete medium containing 0.3% agarose at a density of 8 x 10³ cells/ml.

-

Add varying concentrations of this compound to the cell suspension.

-

Layer the cell-agarose mixture on top of the base layer.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound every 3-4 days to prevent drying.

-

Stain the colonies with crystal violet and count them under a microscope.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins in cells treated with this compound.

Materials:

-

HCT-116 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-cleaved caspase-7, anti-cleaved PARP, anti-p-ERK, anti-p-RSK, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture HCT-116 cells and treat them with various concentrations of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions are typically 1:1000.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a colon cancer xenograft model.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition |

| Athymic nude mice | HCT-116 | Vehicle, 1 mg/kg this compound, 10 mg/kg this compound | Intraperitoneal injection, 3 times a week for 25 days | >60% inhibition with both 1 and 10 mg/kg doses.[1] |

Conclusion

This compound is a selective and potent inhibitor of TOPK that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action is centered on the inhibition of TOPK kinase activity, which leads to the suppression of the pro-proliferative ERK-RSK pathway and the activation of the p53 tumor suppressor pathway, ultimately resulting in decreased cell proliferation and increased apoptosis. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 2. Plk1-mediated Phosphorylation of Topors Regulates p53 Stability [ouci.dntb.gov.ua]

- 3. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 5. researchgate.net [researchgate.net]

- 6. PBK/TOPK interacts with the DBD domain of tumor suppressor p53 and modulates expression of transcriptional targets including p21 [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on HI-Topk-032 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on HI-Topk-032, a novel small-molecule inhibitor, in the context of ovarian cancer. This document synthesizes available data on its mechanism of action, efficacy in preclinical models, and the experimental methodologies employed in these foundational studies.

Executive Summary

This compound has emerged as a promising agent in preclinical studies for ovarian cancer, primarily through its ability to enhance the anti-tumor activity of natural killer (NK) cells. Research indicates that this compound, an inhibitor of T-LAK cell-originated protein kinase (TOPK), potentiates the cytotoxic effects of NK-92MI cells against ovarian cancer cells. The proposed mechanism involves the increased secretion of key anti-tumor cytokines and enhanced degranulation of NK cells. In vivo studies have demonstrated that the combination of this compound and NK-92MI cells can lead to prolonged survival in murine models of ovarian cancer, with a favorable safety profile. This guide provides a detailed examination of these findings to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound in ovarian cancer models.

Table 1: In Vitro Cytotoxicity of NK-92MI Cells with this compound against Ovarian Cancer Cell Lines

| Ovarian Cancer Cell Line | Treatment Group | This compound Concentration (µM) | Inhibition Ratio (%) |

| SKOV3Luc | NK-92MI + this compound | 1 | Statistically significant increase vs. NK-92MI alone |

| OVCAR3Luc | NK-92MI + this compound | 1 | Statistically significant increase vs. NK-92MI alone |

Data extracted from bioluminescence imaging results presented in published research. Specific percentages were not provided in the available materials.

Table 2: Cytokine Secretion by NK-92MI Cells Co-cultured with Ovarian Cancer Cells [1]

| Ovarian Cancer Cell Line | Effector:Target Ratio | Treatment | IFN-γ Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| OVCAR3Luc | 1:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

| OVCAR3Luc | 5:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

| OVCAR3Luc | 10:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

| SKOV3Luc | 1:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

| SKOV3Luc | 5:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

| SKOV3Luc | 10:1 | NK-92MI + this compound | Increased vs. control | Increased vs. control |

Qualitative representation based on graphical data from the primary study. Exact numerical values were not available in the abstract.

Table 3: In Vivo Efficacy of this compound in Combination with NK-92MI Cells in an OVCAR3Luc Xenograft Model

| Treatment Group | Outcome | Result |

| This compound + NK-92MI | Survival | Significantly extended survival compared to control groups[2][3][4] |

| This compound | Safety Profile | Favorable, with no significant side effects noted in mice[2][3][4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflows of key experiments.

Caption: Proposed mechanism of this compound in enhancing NK cell-mediated cytotoxicity against ovarian cancer.

References

Methodological & Application

Application Notes and Protocols for HI-Topk-032 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

HI-Topk-032 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in tumorigenesis, making it an attractive target for cancer therapy.[1] This document provides detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against TOPK. Two common methods are described: a traditional radiometric assay using [γ-³²P]ATP and a non-radioactive, luminescence-based ADP-Glo™ Kinase Assay.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by occupying the ATP-binding site of TOPK.[2] This prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the kinase's activity. The TOPK signaling pathway is involved in critical cellular processes, including cell cycle regulation, apoptosis, and the MAPK/ERK pathway. Inhibition of TOPK by this compound has been shown to reduce the phosphorylation of downstream effectors such as ERK and RSK, and to induce apoptosis through the regulation of p53, cleaved caspase-7, and cleaved PARP.[2][3]

TOPK Signaling Pathway

Caption: TOPK signaling cascade and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) | Comments | Reference |

| TOPK | ~2 | Potent inhibition | [4] |

| MEK1 | >5 | ~40% inhibition at 5 µM | [2] |

| ERK1 | >5 | Little to no effect | [1][2] |

| JNK1 | >5 | Little to no effect | [1][2] |

| p38 | >5 | Little to no effect | [1][2] |

| Chk1 | 9.6 | Moderate inhibition | [4] |

Experimental Protocols

Two alternative protocols are provided for determining the in vitro kinase activity of TOPK and the inhibitory potential of this compound.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This protocol is a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

Materials and Reagents

-

Recombinant human TOPK enzyme

-

Myelin Basic Protein (MBP) as a generic kinase substrate[4][5]

-

This compound

-

[γ-³²P]ATP (10 mCi/mL)

-

Kinase Reaction Buffer (2X): 40 mM HEPES (pH 7.4), 20 mM MgCl₂, 20 mM MnCl₂, 2 mM DTT

-

ATP (10 mM stock)

-

0.75% Phosphoric Acid

-

Acetone

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator

-

Scintillation counter

Experimental Workflow

Caption: Workflow for the radiometric in vitro kinase assay.

Procedure

-

Prepare Kinase Reaction Mix:

-

In a microcentrifuge tube, prepare the reaction mixture in a final volume of 40 µL.

-

Add 20 µL of 2X Kinase Reaction Buffer.

-

Add recombinant TOPK enzyme (e.g., 50-100 ng). The optimal amount should be determined empirically.

-

Add Myelin Basic Protein (MBP) substrate to a final concentration of 0.5 mg/mL.[4]

-

Add this compound to the desired final concentration (e.g., in a dose-response curve from 0.01 to 10 µM). For the control, add an equivalent volume of DMSO.

-

Add dH₂O to bring the volume to 30 µL.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of a mix of [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration of 100 µM) to each reaction tube to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for 30 minutes.

-

-

Stop Reaction and Substrate Capture:

-

After incubation, spot 25 µL of each reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[4]

-

-

Washing:

-

Quantification:

-

Air dry the P81 paper squares.

-

Place each square in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the kinase activity by measuring the amount of ³²P incorporated into the MBP substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-Based)

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and therefore to the kinase activity.

Materials and Reagents

-

Recombinant human TOPK enzyme

-

Myelin Basic Protein (MBP)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP

-

-

Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Experimental Workflow

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Procedure

-

Prepare Reagents:

-

Thaw all reagents and equilibrate to room temperature.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

-

Set up Kinase Reaction:

-

In a white-walled multiwell plate, set up the kinase reactions in a total volume of 5 µL per well.

-

Add 2 µL of TOPK enzyme and 2 µL of MBP/ATP mixture. The final concentrations should be optimized, but a starting point could be 25-50 ng of TOPK and 0.2-0.5 mg/mL MBP with 50 µM ATP.

-

Add 1 µL of this compound at various concentrations or DMSO for the control.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Stop Kinase Reaction and Deplete ATP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Measure Luminescence:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

-

These protocols provide robust methods for evaluating the in vitro inhibitory activity of this compound against TOPK. The choice between the radiometric and the ADP-Glo™ assay will depend on laboratory capabilities and safety considerations. Both methods, when properly optimized, will yield reliable and reproducible data for the characterization of this and other TOPK inhibitors.

References

Application Notes and Protocols for HI-Topk-032 in HCT-116 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HI-Topk-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PBK (PDZ-binding kinase). TOPK is a serine-threonine kinase that is frequently overexpressed in various human cancers, including colorectal cancer, and its activity is correlated with poor prognosis. The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research. These application notes provide detailed protocols for utilizing this compound to study its effects on HCT-116 cell proliferation, apoptosis, and the underlying signaling pathways.

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of TOPK.[1][2] In HCT-116 cells, which express high levels of phosphorylated TOPK, this inhibition leads to downstream effects on the RAS/RAF/MEK/ERK signaling pathway.[3] Specifically, treatment with this compound results in reduced phosphorylation of ERK and its direct substrate, RSK.[2][3] This cascade ultimately leads to an increase in the abundance of the tumor suppressor protein p53, triggering apoptosis through the activation of caspase-7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2][3][4]

Signaling Pathway of this compound in HCT-116 Cells

Caption: this compound inhibits TOPK, leading to suppression of the p-ERK/p-RSK axis and activation of p53-mediated apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the treatment of HCT-116 cells with this compound for various in vitro assays.

| Cell Viability (MTS Assay) | ||

| Parameter | Value | Reference |

| Cell Line | HCT-116 | |

| Treatment Concentrations | 1, 2, 5 µM | |

| Incubation Time | 24, 48, 72 hours | |

| Result | Dose-dependent decrease in cell viability | [3] |

| Apoptosis (DNA Fragmentation Assay) | ||

| Parameter | Value | Reference |

| Cell Line | HCT-116 | [3] |

| Treatment Concentrations | Dose-dependent (effective range likely 1-5 µM) | [3] |

| Incubation Time | 72 hours | [3] |

| Result | Increased DNA fragmentation indicative of apoptosis | [3] |

| Western Blot Analysis | ||

| Parameter | Value | Reference |

| Cell Line | HCT-116 | [3] |

| Treatment Concentrations | Dose-dependent (effective range likely 1-5 µM) | [3] |

| Incubation Time | 24 hours | [3] |

| Result | Decreased p-ERK, p-RSK; Increased p53, cleaved Caspase-7, cleaved PARP | [2][3] |

| Anchorage-Independent Growth (Soft Agar Assay) | ||

| Parameter | Value | Reference |

| Cell Line | HCT-116 | [3] |

| Treatment Concentrations | Dose-dependent | [3] |

| Incubation Time | 3 weeks | [1] |

| Result | Strong suppression of colony formation | [3] |

Experimental Protocols

HCT-116 Cell Culture

Materials:

-

HCT-116 cell line

-

McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture HCT-116 cells in T-75 flasks with McCoy's 5A complete medium.[5]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

-

When cells reach 70-90% confluency, subculture them.[7]

-

Aspirate the medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete medium and collect the cell suspension.

-

Centrifuge at 1500 rpm for 5 minutes.[7]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[6]

Cell Viability (MTS) Assay

Materials:

-

HCT-116 cells

-

This compound (stock solution in DMSO)

-

Complete McCoy's 5A medium

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Protocol:

-

Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations of 1, 2, and 5 µM. Also prepare a vehicle control (DMSO) at the highest concentration used for the drug.

-

Remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well.[3]

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490-492 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTS Assay Workflow

Caption: Workflow for assessing HCT-116 cell viability after this compound treatment using the MTS assay.

Apoptosis Assay (DNA Fragmentation)

Materials:

-

Treated and control HCT-116 cells

-

Lysis buffer (10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

-

RNase A (DNase-free)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol and 3M Sodium Acetate

-

Agarose and Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Protocol:

-

Culture HCT-116 cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for 72 hours.[3]

-

Harvest cells, including any floating cells, and pellet by centrifugation.

-

Lyse the cell pellet in a detergent-based buffer on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 27,000 x g) for 30 minutes to separate fragmented DNA (in supernatant) from intact chromatin (in pellet).

-

Transfer the supernatant to a new tube.

-

Precipitate the DNA using ethanol and sodium acetate, typically overnight at -20°C or for 1 hour at -80°C.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

-

Resuspend the DNA in a buffer containing RNase A and incubate for 1 hour at 37°C.

-

Add Proteinase K and incubate for another 1-2 hours at 50°C to digest proteins.

-

Purify the DNA using a phenol:chloroform extraction followed by ethanol precipitation.

-

Resuspend the final DNA pellet in a small volume of TE buffer.

-

Add DNA loading dye and run the samples on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.

Western Blot Analysis

Materials:

-

Treated and control HCT-116 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK, anti-RSK, anti-p53, anti-cleaved caspase-7, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Plate HCT-116 cells and treat with this compound (e.g., 1-5 µM) or vehicle for 24 hours.[3]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-